Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate
Description
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate is a spirocyclic amine derivative featuring a 6- and 7-membered ring junction (spiro[5.6] system) with a ketone group at the 10-position and a tert-butyl carbamate moiety. Its molecular formula is C₁₅H₂₆N₂O₃, and it has a molecular weight of 282.3 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)5-4-12(18)16-9-6-15/h4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSZJCHKUQJMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)NCC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 10th position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences
Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
- Structure : Lacks the 10-oxo group but shares the same spiro[5.6] backbone.
- Molecular Formula : C₁₅H₂₈N₂O₂ (MW: 268.4 g/mol).
- Properties : Soluble in organic solvents (e.g., DMSO) and stored at 2–8°C.
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones
- Structure : Smaller spiro[4.5] system (5- and 6-membered rings) with aryl/alkyl substituents and two ketone groups.
- Molecular Weight : ~300 g/mol (estimated).
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Comparative Data Table
Key Research Findings
Impact of Spiro Ring Size: Smaller spiro systems (e.g., [4.5]) may favor tighter binding to hydrophobic pockets in enzymes or receptors due to reduced conformational freedom, as seen in anticonvulsant analogs.
Role of the 10-Oxo Group: The ketone increases polarity, likely improving aqueous solubility compared to its non-oxo analog (). This could enhance bioavailability in drug development.
Substituent Effects: Tert-butyl carbamate groups are common protecting groups in peptide synthesis, suggesting the target compound may serve as a precursor for bioactive molecules.
Biological Activity
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate, also known by its CAS number 1824317-42-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as spirocyclic compounds, characterized by their unique bicyclic structure. The molecular formula is , with a molecular weight of approximately 282.38 g/mol. The compound exhibits a spiro configuration that contributes to its rigidity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.38 g/mol |
| CAS Number | 1824317-42-1 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. A study evaluating various derivatives of diazaspiro compounds found that certain analogs demonstrated significant antibacterial and antifungal activities against common pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Targeted Protein Degradation
This compound has been identified as a promising candidate in the development of PROTACs (Proteolysis Targeting Chimeras). PROTAC technology leverages small molecules to induce targeted protein degradation, which is a novel therapeutic strategy for diseases such as cancer. The compound's rigid linker properties may enhance the efficacy of these degraders by optimizing their three-dimensional orientation and binding affinities .
Case Studies
- Antibacterial Efficacy : In a comparative study involving various diazaspiro derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
- Cancer Research : A recent investigation into the use of PROTACs for targeted cancer therapy highlighted the potential of this compound in degrading specific oncoproteins implicated in tumor progression. In vitro assays demonstrated that the compound effectively reduced the levels of target proteins in cancer cell lines, leading to decreased cell viability .
Q & A
Q. What are the recommended methodologies for determining the crystal structure of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate?
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite. SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Key steps include:
- Growing high-quality single crystals using vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer.
- Solving the phase problem via direct methods (SHELXS/SHELXD) and refining with SHELXL .
- Validating the structure using metrics like R-factors and residual electron density maps.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the molecular structure of this spirocyclic compound?
A combination of 1D (H, C) and 2D NMR (COSY, HSQC, HMBC) is critical:
- H NMR : Identify protons on the tert-butyl group (singlet at ~1.4 ppm) and spirocyclic NH/amide protons (6–8 ppm).
- C NMR : Confirm carbonyl (170–180 ppm) and tert-butyl carbons (25–30 ppm for CH, 80–85 ppm for quaternary C).
- HMBC : Correlate carbonyl carbons with adjacent NH protons to verify the spirocyclic scaffold .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and information science to predict viable reaction pathways:
- Step 1 : Use density functional theory (DFT) to model intermediate energies and transition states.
- Step 2 : Apply machine learning to prioritize reaction conditions (e.g., catalysts, solvents) based on historical data.
- Step 3 : Validate predictions via small-scale experiments, creating a feedback loop to refine computational models .
Q. What statistical experimental design approaches are suitable for optimizing the yield of this compound in multi-step syntheses?
Factorial design (e.g., 2 designs) and orthogonal arrays are effective for multi-factor optimization:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.
- Case Study : A 3-factor orthogonal design reduced trial numbers by 70% while identifying optimal reflux conditions (e.g., 80°C, DMF, 0.5 mol% catalyst) .
Q. How can reactor design principles improve the scalability of its synthesis?
Key considerations include:
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to simulate flow patterns in continuous stirred-tank reactors (CSTRs).
- Heat Transfer : Optimize jacket cooling/heating to manage exothermic/endothermic steps.
- Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to track intermediate formation and adjust parameters dynamically .
Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of the spirocyclic core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
